molecular formula C15H16N2O4 B12037167 Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12037167
M. Wt: 288.30 g/mol
InChI Key: KIHOLNQKDPTELC-UHFFFAOYSA-N
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Description

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two dimethyl ester groups attached to the pyrazole ring, along with a 2,3-dimethylphenyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(2,3-dimethylphenyl)-1H-imidazole-3,4-dicarboxylate
  • Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-5,6-dicarboxylate

Uniqueness

Dimethyl 1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of two dimethyl ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

dimethyl 1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H16N2O4/c1-9-6-5-7-12(10(9)2)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3

InChI Key

KIHOLNQKDPTELC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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